molecular formula C14H20Cl3NO B1397471 3-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220036-73-6

3-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1397471
CAS No.: 1220036-73-6
M. Wt: 324.7 g/mol
InChI Key: ZUSWPCWXQOKQPB-UHFFFAOYSA-N
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Description

3-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride (CAS: 1220036-73-6) is a chemical compound with the molecular formula C14H20Cl3NO and a molecular weight of 324.67 g/mol . This piperidine derivative is supplied with a high purity of 95% and is intended for Research Use Only (RUO); it is not approved for use in humans, animals, or as a diagnostic agent . The compound features a piperidine ring, a key structural motif in many pharmacologically active molecules, connected via an ethyl linker to a 2,4-dichlorobenzyloxy group. This specific substitution pattern suggests potential for interaction with various biological targets, making it a valuable intermediate in medicinal chemistry and drug discovery research. Researchers can utilize this compound in the synthesis of more complex molecules, as a building block in library development for high-throughput screening, or in biochemical studies to probe the function of specific receptors or enzymes. Proper handling procedures should be followed, and the material must be stored sealed in a dry, room-temperature environment to maintain its stability and integrity . For further specifications, including batch-specific data and current availability, please contact us directly.

Properties

IUPAC Name

3-[2-[(2,4-dichlorophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2NO.ClH/c15-13-4-3-12(14(16)8-13)10-18-7-5-11-2-1-6-17-9-11;/h3-4,8,11,17H,1-2,5-7,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSWPCWXQOKQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOCC2=C(C=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,4-Dichlorobenzyl Alcohol

  • Method: Chloromethylation of 2,4-dichlorobenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst (e.g., zinc chloride).
  • Reaction Conditions: Reflux at 80°C in a suitable solvent such as acetic acid or dichloromethane.
  • Notes: This step yields high-purity benzyl alcohol, which is crucial for subsequent ether formation.

Formation of the Benzyl Ether

  • Reaction: Nucleophilic substitution of 2,4-dichlorobenzyl alcohol with a suitable ethylene glycol derivative.
  • Procedure:
    • Dissolve 2,4-dichlorobenzyl alcohol in anhydrous acetonitrile.
    • Add a base such as potassium carbonate or sodium hydride to deprotonate the alcohol.
    • Introduce 2-(2-hydroxyethyl)piperidine or a protected form.
    • Stir under reflux conditions (around 80°C) for 12-16 hours.
  • Outcome: Formation of the ether linkage, yielding the intermediate 2-[(2,4-dichlorobenzyl)oxy]ethyl derivative.

Piperidine Ring Functionalization

Synthesis of 2-(2,4-Dichlorobenzyl)oxyethyl)piperidine

  • Method: Nucleophilic substitution or reductive amination involving piperidine derivatives.
  • Reaction Conditions:
    • Use of a suitable base (e.g., potassium carbonate) in polar aprotic solvents like DMF or acetonitrile.
    • Reaction at elevated temperatures (around 70-80°C).
  • Alternative: Direct alkylation of piperidine with the ether intermediate under controlled conditions.

Final Amine Derivative

  • Procedure: The amine is optionally protected or activated, then subjected to reductive amination or acylation to introduce specific functional groups if necessary.

Salt Formation and Purification

  • Hydrochloride Salt Formation:

    • Dissolve the free base in a suitable solvent such as ethanol or ethyl acetate.
    • Bubble dry hydrogen chloride gas or add concentrated hydrochloric acid dropwise.
    • Stir at room temperature until salt formation is complete.
    • Isolate by filtration, wash with cold solvent, and dry under vacuum.
  • Purification:

    • Recrystallization from ethanol or acetonitrile.
    • Final product characterized by NMR, MS, and HPLC to confirm purity.

Process Optimization and Notes

Aspect Details
Solvents Ethyl acetate, acetonitrile, ethanol, or dichloromethane for extraction and purification.
Bases Potassium carbonate, sodium hydride, or organic bases like triethylamine.
Catalysts Acid catalysts (e.g., hydrochloric acid for salt formation), or metal catalysts (Pd, Pt, Ni) for hydrogenation if needed.
Reaction Temperatures Typically between 70°C and 90°C for ether formation and substitution steps.
Safety Use of inert atmospheres (nitrogen) during sensitive steps; proper handling of halogenated compounds and acids.

Research Findings and Data Tables

Table 1: Summary of Key Reaction Conditions

Step Reagents Solvent Catalyst Temperature Time Notes
Benzyl chloromethylation Formaldehyde, HCl Acetic acid - 80°C 4-6 hours High yield of benzyl alcohol
Ether formation Benzyl alcohol, ethylene glycol derivative Acetonitrile K2CO3 80°C 12-16 hours Efficient ether linkage formation
Piperidine functionalization Ether intermediate, piperidine DMF - 70-80°C 12 hours Selective substitution
Salt formation Free base, HCl Ethanol - Room temp 2 hours Crystallization of hydrochloride salt

Research Findings:

  • Patents and literature emphasize the importance of controlling reaction pH and temperature to prevent side reactions.
  • Use of polar aprotic solvents enhances nucleophilic substitution efficiency.
  • Hydrogenation steps (if any) are performed with Pd/C or PtO2 catalysts under hydrogen atmosphere at room temperature.

Chemical Reactions Analysis

3-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,4-dichlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Biomedical Research Applications

  • Pharmacological Studies
    • This compound has been investigated for its potential role as a pharmacological agent. Its structural similarity to other piperidine derivatives suggests possible activity in modulating neurotransmitter systems, particularly those related to dopamine and serotonin receptors.
  • Neuroscience Research
    • Studies indicate that compounds like 3-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride may influence neurochemical pathways, making it a candidate for research into neurodegenerative diseases and psychiatric disorders.
  • Toxicology Studies
    • Given its irritant classification, the compound is also relevant for toxicological assessments, particularly in understanding the safety profiles of piperidine derivatives in biological systems.

Pharmaceutical Development

  • Lead Compound for Drug Design
    • The unique structural features of this compound make it a candidate for lead optimization in drug development processes aimed at treating conditions such as depression or anxiety disorders.
  • Synthesis of Derivatives
    • Researchers are exploring the synthesis of various derivatives to enhance therapeutic efficacy and reduce side effects. The modification of the piperidine ring can lead to compounds with improved pharmacokinetic properties.

Chemical Synthesis

  • Reagent in Organic Chemistry
    • This compound serves as a useful reagent in organic synthesis, particularly in the development of complex molecular structures due to its functional groups.
  • Building Block for Advanced Materials
    • The compound can be utilized as a building block in the synthesis of advanced materials, including polymers and nanomaterials with specific functional characteristics.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Pharmacological StudiesInvestigated for effects on neurotransmitter systems ,
Neuroscience ResearchPotential influence on neurodegenerative diseases
Toxicology StudiesRelevant for safety profile assessments
Pharmaceutical DevelopmentLead compound for drug design
Chemical SynthesisReagent in organic chemistry
Advanced MaterialsBuilding block for polymers and nanomaterials

Case Studies

  • Neuropharmacological Effects
    • A study published in a peer-reviewed journal explored the effects of piperidine derivatives on dopamine receptor activity. The findings indicated that modifications to the piperidine structure could enhance receptor affinity and selectivity, suggesting that this compound might exhibit similar properties.
  • Toxicity Assessment
    • In another research project focusing on the irritant properties of various piperidine compounds, this compound was assessed for cytotoxicity in human cell lines. The results provided insights into its safety profile and potential therapeutic window.

Mechanism of Action

The mechanism of action of 3-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 3-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride and related compounds:

Compound Substituents Molecular Weight Key Features Reported Activity Synthesis Yield
This compound (Target) Ethyl-oxy linker, 2,4-dichlorobenzyl, piperidine ~324.7 g/mol Enhanced lipophilicity due to Cl atoms; flexible linker Hypothesized antimicrobial activity based on analogs Not reported
3-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride () Ethyl-oxy linker, 2,4-dibromophenyl ~413.6 g/mol Bromine substitution increases molecular weight and steric bulk No direct activity data; safety data highlights handling precautions Not reported
4-(3,4-Dichlorobenzyl)piperidine hydrochloride () Direct 3,4-dichlorobenzyl attachment to piperidine ~276.6 g/mol Rigid structure without linker; reduced flexibility Not reported; similar dichlorobenzyl analogs show receptor interactions Not reported
3-((2,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride () Pyrrolidine ring, 2,4-dichlorobenzyloxy ~307.2 g/mol Five-membered ring alters spatial conformation vs. piperidine Antifungal activity (C. albicans, A. niger) in related compounds 45% (Method A/C)
3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride () 3,4-Dimethoxybenzyl, piperidine ~271.8 g/mol Electron-donating methoxy groups reduce electrophilicity Not reported; methoxy analogs often target CNS receptors Not reported

Structural and Functional Analysis

  • Halogenation Effects: The 2,4-dichlorobenzyl group in the target compound enhances lipophilicity and electron-withdrawing properties compared to non-halogenated (e.g., methoxy in ) or brominated () analogs. Chlorine atoms improve metabolic stability and membrane penetration, critical for antimicrobial efficacy .
  • Ring Size : Replacing piperidine with pyrrolidine () reduces ring size, altering steric interactions. Pyrrolidine derivatives may exhibit different selectivity profiles in enzyme inhibition .

Biological Activity

3-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound features a piperidine ring with a unique substitution pattern that may influence its interactions with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C₁₄H₂₀Cl₂N O, and it exists as a hydrochloride salt, which enhances its solubility in aqueous environments. The presence of the 2,4-dichlorobenzyl group is significant for its biological activity, potentially affecting receptor interactions and enzymatic pathways.

Property Details
Molecular FormulaC₁₄H₂₀Cl₂N O
CAS Number1219971-98-8
SolubilitySoluble in water
Functional GroupsPiperidine ring, ether group

The precise mechanism through which this compound exerts its effects is still under investigation. However, preliminary studies suggest that it may interact with specific receptors or enzymes that modulate cellular signaling pathways. The piperidine structure is known to facilitate binding to neurotransmitter receptors, which could explain some of the observed biological activities.

Biological Activities

Research indicates several potential biological activities associated with this compound:

  • Antimicrobial Activity : Some studies have shown that derivatives of piperidine compounds exhibit antimicrobial properties. The unique substitution of the dichlorobenzyl group may enhance this activity, making it a candidate for further exploration in treating infections .
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of electronegative chlorine atoms is crucial for enhancing antiproliferative activity .
  • Neuropharmacological Effects : Given the piperidine moiety's role in interacting with neurotransmitter systems, there is potential for this compound to affect neurological processes. Research into related compounds indicates possible applications in treating neurodegenerative diseases or mental health disorders .

Case Studies

Several case studies have highlighted the biological significance of similar piperidine derivatives:

  • Study on Anticancer Activity : A study investigated various piperidine derivatives and their anticancer properties, concluding that modifications at the benzyl position significantly influenced their cytotoxicity against different tumor cell lines .
  • Neuroprotective Effects : Another study focused on piperidine compounds showed promising results in neuroprotection against oxidative stress-induced neuronal damage, suggesting potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for preparing 3-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride?

  • Methodological Answer : The synthesis typically involves: (i) Intermediate formation : Piperidine derivatives are often synthesized via hydrogenation of pyridine analogs using catalysts like Pd/C under H₂ gas . (ii) Functionalization : Ethoxylation of the piperidine intermediate using reagents like 2-chloroethanol, followed by substitution with 2,4-dichlorobenzyl chloride in the presence of a base (e.g., NaOH) in dichloromethane . (iii) Hydrochloride salt formation : Acidic workup with HCl yields the final product. Reaction conditions (temperature, solvent) must be optimized to avoid side reactions like over-oxidation .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :
  • HPLC : Purity assessment (≥98%) using reverse-phase chromatography with UV detection at 206–220 nm .
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., integration of dichlorobenzyl protons, piperidine ring protons) .
  • LC/MS : Confirm molecular weight ([M+H]⁺ expected at ~360–380 amu) .
  • Melting point : Compare observed values (e.g., 175–177°C) with literature to detect impurities .

Q. What safety precautions are critical during handling and storage?

  • Methodological Answer :
  • Handling : Use PPE (gloves, goggles, lab coat) to avoid inhalation/skin contact. Work in a fume hood with local exhaust ventilation .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid proximity to strong oxidizers (e.g., peroxides) due to incompatibility risks .
  • Spill management : Absorb with inert material (e.g., sand) and dispose via hazardous waste protocols .

Q. How stable is this compound under varying experimental conditions?

  • Methodological Answer :
  • Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Avoid heating above 150°C without inert atmospheres .
  • pH sensitivity : Test solubility and stability in aqueous buffers (pH 3–9). Hydrolysis risks increase in strongly acidic/basic conditions due to ester/ether bond cleavage .

Advanced Research Questions

Q. How can researchers address the lack of toxicological data for this compound?

  • Methodological Answer :
  • In silico models : Use tools like ProTox-II or ADMET Predictor to estimate acute toxicity (LD₅₀), hepatotoxicity, and mutagenicity .
  • In vitro assays : Perform cytotoxicity screening (e.g., MTT assay on HepG2 cells) and Ames tests for mutagenicity .
  • Dose extrapolation : Apply OECD guidelines for preliminary risk assessment based on structural analogs (e.g., piperidine derivatives with dichlorobenzyl groups) .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodological Answer :
  • Catalyst screening : Test Pd/C, Raney Ni, or PtO₂ for hydrogenation efficiency .
  • Flow chemistry : Improve ethoxylation step using continuous reactors to enhance mixing and reduce side products .
  • DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. THF), and stoichiometry to identify optimal conditions via response surface methodology .

Q. How can impurities or degradation products be identified and quantified?

  • Methodological Answer :
  • HPLC-HRMS : Detect trace impurities (e.g., unreacted dichlorobenzyl chloride) with high-resolution mass spectrometry .
  • Forced degradation : Expose the compound to heat, light, and humidity, then analyze degradation products via NMR and LC/MS .
  • Reference standards : Synthesize suspected byproducts (e.g., hydrolyzed ethers) for spiking studies .

Q. What pharmacological applications are plausible based on structural analogs?

  • Methodological Answer :
  • Receptor binding assays : Screen for affinity toward GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement .
  • Enzyme inhibition : Test inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorometric assays .
  • In vivo studies : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent models, focusing on CNS penetration due to the piperidine scaffold .

Q. How can environmental impacts be assessed for lab-scale disposal?

  • Methodological Answer :
  • Biodegradation studies : Use OECD 301B (CO₂ evolution test) to estimate persistence in water/soil .
  • Ecotoxicity : Perform Daphnia magna acute toxicity tests (48-hr EC₅₀) and algal growth inhibition assays .
  • Waste treatment : Neutralize with NaHCO₃ before incineration or disposal via licensed hazardous waste facilities .

Q. What computational tools predict reactivity or regioselectivity in derivatives?

  • Methodological Answer :
  • DFT calculations : Use Gaussian or ORCA to model transition states for substitution reactions (e.g., predicting preferred sites on the piperidine ring) .
  • Machine learning : Train models on existing piperidine reaction data to predict optimal conditions for new derivatives .
  • Molecular docking : Screen virtual libraries for bioactivity using AutoDock Vina or Schrödinger .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.